

Ac-YVAD-AFC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-YVAD-AFC

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase-1 substrate, **Ac-YVAD-AFC** (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid-(7-amino-4-trifluoromethylcoumarin)). It covers its core biochemical properties, its application in caspase-1 activity assays, and the relevant signaling pathways.

Core Properties of Ac-YVAD-AFC

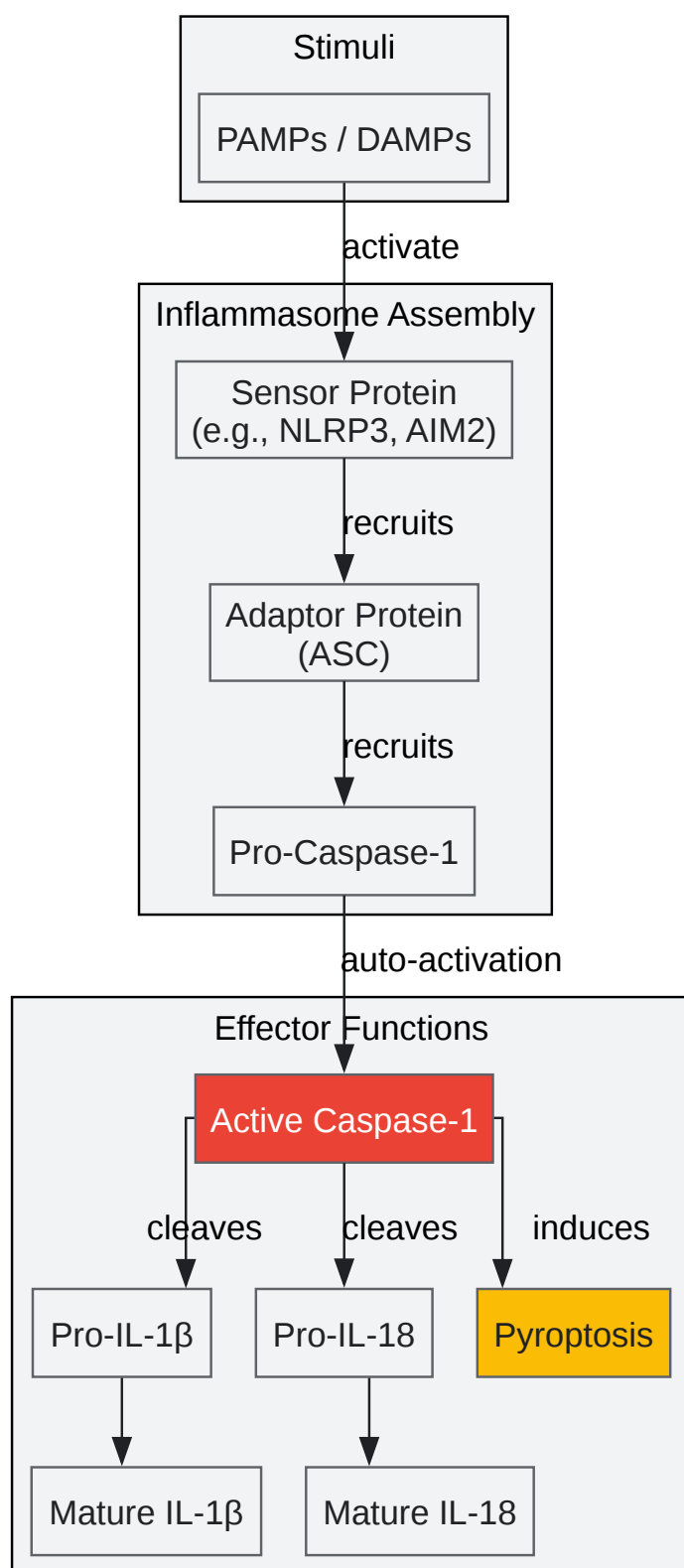
Ac-YVAD-AFC is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). It serves as a specific substrate for caspase-1 and, to some extent, caspase-4. The YVAD sequence is a preferred cleavage site for these caspases.^[1] Upon enzymatic cleavage by active caspase-1, the AFC fluorophore is released, resulting in a measurable increase in fluorescence.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₆ F ₃ N ₅ O ₁₀	[1][2][3][4]
Molecular Weight	719.66 g/mol	[2][5]
CAS Number	219137-85-6	[1][2][4]
Excitation Wavelength	400 nm	[1][6][7]
Emission Wavelength	505 nm	[1][6][7]
Purity	≥95% - ≥97%	[1][4]
Solubility	Soluble in DMSO	[1][8]

Caspase-1 Signaling Pathway and Inflammasome Activation

Caspase-1 is a critical enzyme in the innate immune system, primarily known for its role in the maturation and secretion of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[9][10] Its activation is tightly regulated by large, multi-protein complexes called inflammasomes.[1][2]

Inflammasome assembly is initiated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] These signals are recognized by cytosolic sensor proteins, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3) or AIM2 (Absent in Melanoma 2), which detects cytosolic DNA.[1][4] Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its dimerization and auto-catalytic activation.[1][3] Activated caspase-1 then cleaves its downstream targets, including pro-IL-1 β and pro-IL-18, leading to their maturation and secretion, as well as inducing a form of pro-inflammatory cell death known as pyroptosis.[1][2]



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Figure 1: Inflammasome-mediated caspase-1 activation pathway.

Experimental Protocol: Caspase-1 Activity Assay

This protocol outlines a general procedure for measuring caspase-1 activity in cell lysates using **Ac-YVAD-AFC**. Optimization may be required depending on the specific experimental conditions and cell type.

Materials

- **Ac-YVAD-AFC** substrate
- Dimethyl sulfoxide (DMSO)
- Cell lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM DTT)
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
- 96-well black microplate, suitable for fluorescence measurements
- Fluorometric microplate reader

Stock Solution Preparation

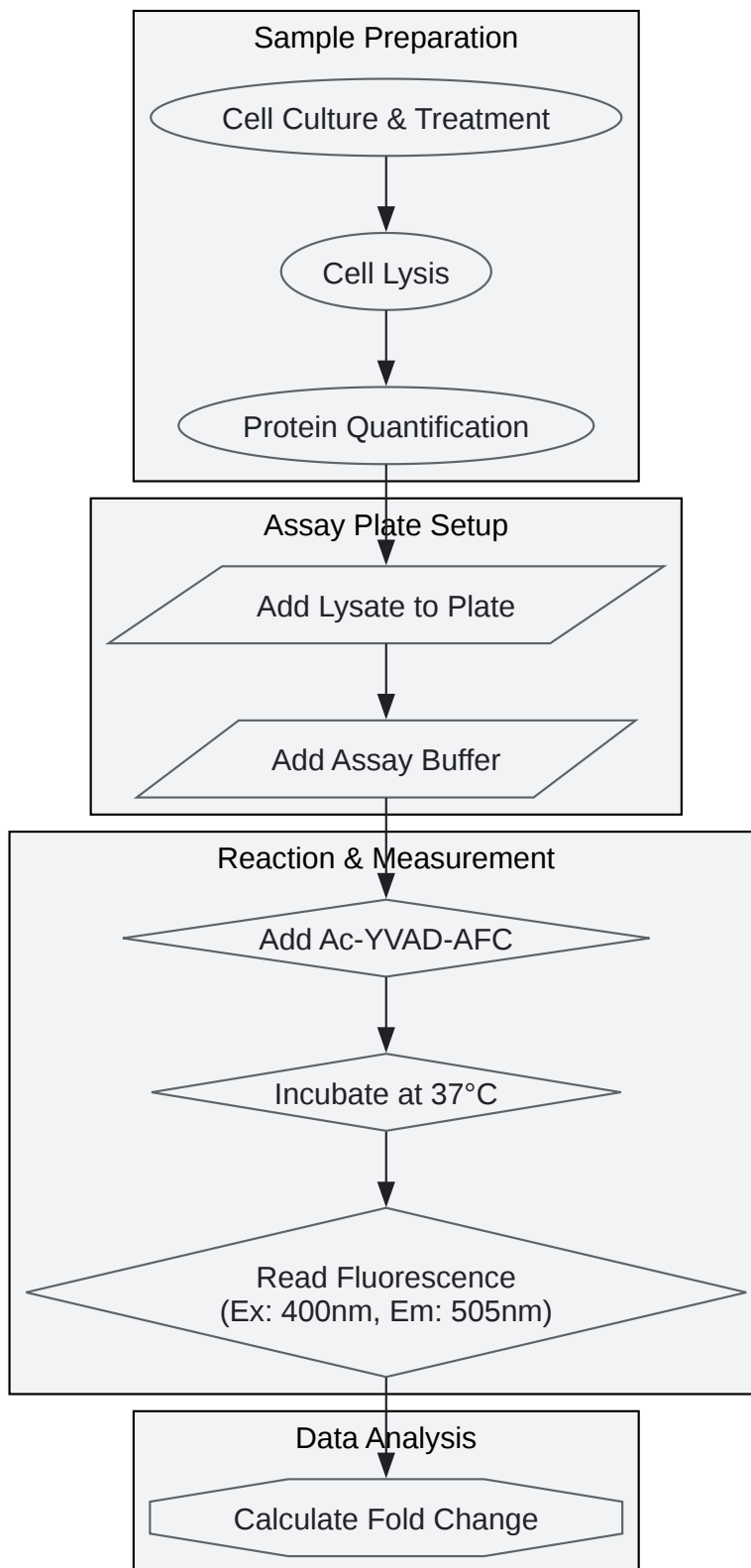
- Prepare a 10 mM stock solution of **Ac-YVAD-AFC** in DMSO.
- Store the stock solution at -20°C, protected from light. Avoid multiple freeze-thaw cycles.

Experimental Procedure

- Cell Lysis:
 - Culture and treat cells as required for the experiment.
 - Induce apoptosis or inflammasome activation to stimulate caspase-1 activity.
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells in an appropriate lysis buffer on ice for 15-30 minutes.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration of the lysate (e.g., using a BCA assay).
- Assay Setup:
 - In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
 - Adjust the volume in each well to 90 µL with assay buffer.
 - Include appropriate controls:
 - Negative control: Lysate from untreated cells.
 - Blank: Assay buffer only (no lysate).
 - Inhibitor control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
- Reaction Initiation and Measurement:
 - Prepare a 2X working solution of the **Ac-YVAD-AFC** substrate by diluting the 10 mM stock to 100 µM in assay buffer.
 - Add 10 µL of the 2X **Ac-YVAD-AFC** working solution to each well to initiate the reaction (final concentration will be 50 µM).
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis:
 - Subtract the blank reading from all sample readings.

- The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.



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Figure 2: Experimental workflow for the caspase-1 activity assay.

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